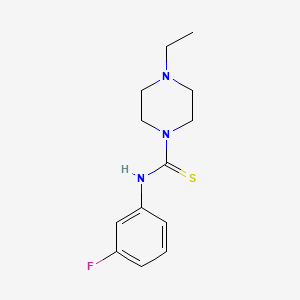
1-(mesitylsulfonyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(mesitylsulfonyl)-4-(phenylsulfonyl)piperazine, commonly known as MesNa, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfhydryl-reducing agent that is used in the synthesis of proteins and peptides. MesNa has been found to be effective in reducing disulfide bonds in proteins, which makes it a valuable tool in the field of biochemistry.
Wirkmechanismus
The mechanism of action of MesNa involves the reduction of disulfide bonds in proteins. This is achieved through the reaction of MesNa with the disulfide bond, resulting in the formation of a thiol group. The thiol group can then be further modified through the addition of other chemical groups, allowing for the synthesis of complex proteins and peptides.
Biochemical and Physiological Effects:
MesNa has been found to have a number of biochemical and physiological effects. It has been shown to be effective in reducing oxidative stress in cells, which can lead to a number of health benefits. In addition, MesNa has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MesNa is its ability to reduce disulfide bonds in proteins, which makes it a valuable tool in the study of protein folding and misfolding. However, MesNa does have some limitations. It can be toxic to cells at high concentrations, and it can also react with other chemical groups in the cell, leading to unwanted side effects.
Zukünftige Richtungen
There are a number of future directions for research involving MesNa. One area of interest is the development of new methods for the synthesis of peptides and proteins using MesNa. Another area of interest is the study of the biochemical and physiological effects of MesNa, particularly in relation to its anti-inflammatory properties. Finally, there is also interest in the development of new derivatives of MesNa that may have improved properties for use in scientific research.
Synthesemethoden
The synthesis of MesNa involves the reaction of mesitylene sulfonic acid and phenyl sulfonic acid with piperazine. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
MesNa has been extensively used in scientific research for its ability to reduce disulfide bonds in proteins. This property has made it a valuable tool in the study of protein folding and misfolding. In addition, MesNa has been used in the synthesis of peptides and proteins, particularly those that contain disulfide bonds.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-13-16(2)19(17(3)14-15)27(24,25)21-11-9-20(10-12-21)26(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPMWMLPRNDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

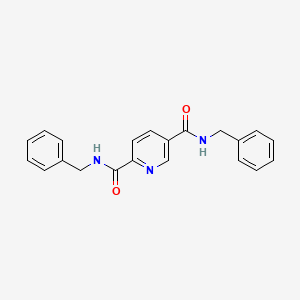
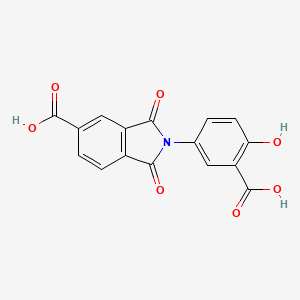
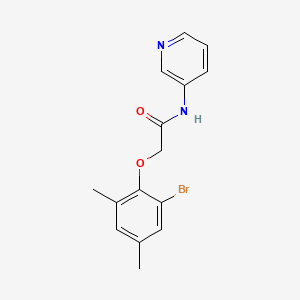
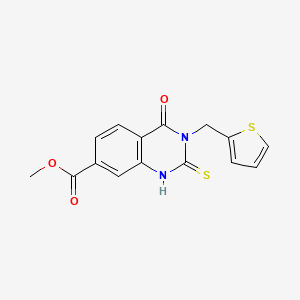

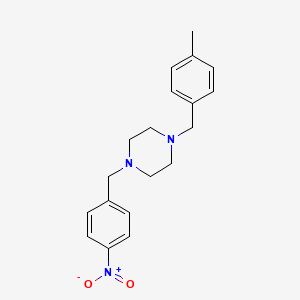

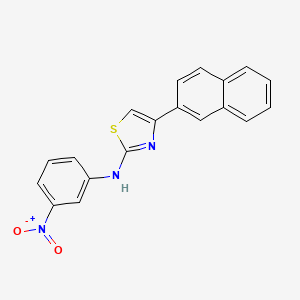
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

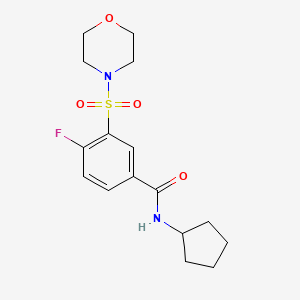

![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
